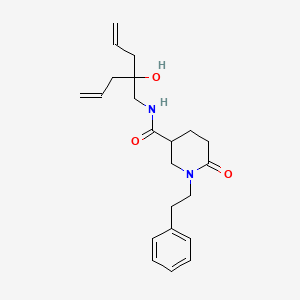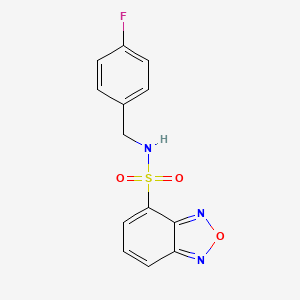![molecular formula C12H14N2O2S B4285590 3-{[(cyclopropylamino)carbonothioyl]amino}-4-methylbenzoic acid](/img/structure/B4285590.png)
3-{[(cyclopropylamino)carbonothioyl]amino}-4-methylbenzoic acid
Descripción general
Descripción
3-{[(cyclopropylamino)carbonothioyl]amino}-4-methylbenzoic acid, also known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3). It was originally developed as a potential therapeutic agent for the treatment of autoimmune diseases, such as rheumatoid arthritis and psoriasis. CP-690,550 has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
Mecanismo De Acción
3-{[(cyclopropylamino)carbonothioyl]amino}-4-methylbenzoic acid inhibits the activity of JAK3 by binding to its ATP-binding site with high affinity. This prevents the phosphorylation of downstream signaling molecules, such as signal transducer and activator of transcription 3 (STAT3) and STAT5, which are important regulators of immune responses. By inhibiting JAK3, 3-{[(cyclopropylamino)carbonothioyl]amino}-4-methylbenzoic acid can modulate the activity of cytokines, such as interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21, which are involved in various aspects of immune function.
Biochemical and Physiological Effects:
3-{[(cyclopropylamino)carbonothioyl]amino}-4-methylbenzoic acid has been shown to have potent immunosuppressive effects in vitro and in vivo. It can inhibit the proliferation and activation of T cells, B cells, and natural killer (NK) cells, which are important components of the immune system. 3-{[(cyclopropylamino)carbonothioyl]amino}-4-methylbenzoic acid can also reduce the production of pro-inflammatory cytokines, such as interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α), and increase the production of anti-inflammatory cytokines, such as IL-10.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-{[(cyclopropylamino)carbonothioyl]amino}-4-methylbenzoic acid has several advantages as a tool compound for scientific research. It is a highly selective inhibitor of JAK3, with minimal off-target effects on other JAK family members. It is also orally bioavailable and has a relatively long half-life in vivo, which allows for convenient dosing and sustained inhibition of JAK3 activity. However, 3-{[(cyclopropylamino)carbonothioyl]amino}-4-methylbenzoic acid has some limitations as well. It can be toxic to certain cell types at high concentrations, and its effects on JAK3-independent pathways are not well understood.
Direcciones Futuras
3-{[(cyclopropylamino)carbonothioyl]amino}-4-methylbenzoic acid has potential applications in the treatment of autoimmune diseases, such as rheumatoid arthritis and psoriasis, as well as in the prevention of transplant rejection. However, its clinical development has been hampered by the risk of serious infections and malignancies associated with long-term JAK3 inhibition. Future research could focus on developing more selective JAK3 inhibitors with improved safety profiles, as well as on exploring the role of JAK3 in other disease states, such as cancer and neurodegenerative disorders.
Aplicaciones Científicas De Investigación
3-{[(cyclopropylamino)carbonothioyl]amino}-4-methylbenzoic acid has been widely used as a tool compound in scientific research to investigate the role of JAK3 in various biological processes. JAK3 is a tyrosine kinase that plays a critical role in the signaling pathways of cytokines, which are important mediators of immune responses. 3-{[(cyclopropylamino)carbonothioyl]amino}-4-methylbenzoic acid inhibits JAK3 by binding to its ATP-binding site, thereby preventing the phosphorylation of downstream signaling molecules.
Propiedades
IUPAC Name |
3-(cyclopropylcarbamothioylamino)-4-methylbenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2S/c1-7-2-3-8(11(15)16)6-10(7)14-12(17)13-9-4-5-9/h2-3,6,9H,4-5H2,1H3,(H,15,16)(H2,13,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLLYWZVESXERPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)O)NC(=S)NC2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(Cyclopropylcarbamothioyl)amino]-4-methylbenzoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(1-adamantyl)-4-[(4-ethoxyphenyl)acetyl]piperazine](/img/structure/B4285523.png)
![2,5-dimethyl-N-[4-(trifluoromethyl)phenyl]-3-furamide](/img/structure/B4285524.png)
![N-[1-(2,4-dichlorophenyl)ethyl]-N'-(2-methoxyphenyl)urea](/img/structure/B4285547.png)
![4-chloro-N-[1-(4-chlorophenyl)propyl]-3-nitrobenzenesulfonamide](/img/structure/B4285555.png)
![N-[1-(4-chlorophenyl)propyl]-2-thiophenesulfonamide](/img/structure/B4285561.png)


![N-(4-methyl-2-oxo-2H-chromen-7-yl)-4-[3-(trifluoromethyl)phenyl]-1-piperazinecarbothioamide](/img/structure/B4285588.png)
![N-1,3-benzodioxol-5-yl-4-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-1-piperazinecarbothioamide](/img/structure/B4285594.png)
![4-allyl-3-[(3-fluorobenzyl)thio]-5-(2-methylphenyl)-4H-1,2,4-triazole](/img/structure/B4285602.png)
![N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]-N'-(4-fluorophenyl)thiourea](/img/structure/B4285604.png)
![N-(2,4-dichlorophenyl)-N'-[1-(1-naphthylmethyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B4285611.png)
![N-cyclopropyl-N'-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]thiourea](/img/structure/B4285615.png)
